molecular formula C14H15N3O3 B13863681 Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate

Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13863681
M. Wt: 273.29 g/mol
InChI Key: YVNBMPWASZJKBG-LBPRGKRZSA-N
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Description

Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a cyanomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cyanomethyl group is then added via a cyanation reaction, and finally, the carboxylate ester is formed through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can serve as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

benzyl (2S)-2-(cyanomethyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H15N3O3/c15-7-6-12-13(18)16-8-9-17(12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6,8-10H2,(H,16,18)/t12-/m0/s1

InChI Key

YVNBMPWASZJKBG-LBPRGKRZSA-N

Isomeric SMILES

C1CN([C@H](C(=O)N1)CC#N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(C(=O)N1)CC#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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